molecular formula C20H21N3O7 B3879518 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3879518
M. Wt: 415.4 g/mol
InChI Key: NEVZMOXOPLRTIA-XNTDXEJSSA-N
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Description

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including nitro, methoxy, and hydroxyethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-hydroxyethylamine, followed by the addition of benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2-Hydroxyethylamine: Another precursor used in the synthesis.

    Benzoyl Chloride: Utilized in the final step of the synthesis.

Uniqueness

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-29-17-11-14(16(23(27)28)12-18(17)30-2)10-15(20(26)21-8-9-24)22-19(25)13-6-4-3-5-7-13/h3-7,10-12,24H,8-9H2,1-2H3,(H,21,26)(H,22,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVZMOXOPLRTIA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)NCCO)NC(=O)C2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide

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